2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fluorophenyl group at the 2-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. Compounds in this family are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is classified as a heterocyclic organic compound. Its structure includes nitrogen atoms in the ring system, which contributes to its reactivity and biological activity.
The synthesis of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. A notable method involves a multicomponent reaction that utilizes readily available starting materials. This catalyst-free approach typically involves the condensation of cyanoacetohydrazide, 4-nitroacetophenone, and different diamines in a mixture of water and ethanol. The reaction is characterized by high atom economy and operational simplicity .
Another efficient method includes the use of Lewis acid catalysts in aza-Friedel–Crafts reactions, allowing for the synthesis of C3-alkylated derivatives under mild conditions. This method has been shown to produce good yields while accommodating a wide range of functional groups .
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like NMR (Nuclear Magnetic Resonance) spectroscopy are frequently employed to confirm the structure of synthesized compounds.
The molecular formula for 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is C15H11FN2O. The compound features an imidazo[1,2-a]pyridine core structure with specific substituents that influence its chemical properties and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H11FN2O |
Molecular Weight | 254.26 g/mol |
IUPAC Name | 2-(3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI Key | KPVYWUWSVLOWTP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)F |
The compound undergoes several chemical transformations:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used in these reactions. The choice of nucleophiles can significantly affect the outcome of substitution reactions.
The mechanism of action for 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, demonstrating potential anti-inflammatory effects. The fluorophenyl substituent enhances binding affinity and selectivity towards these targets .
The compound exhibits typical reactivity associated with imidazo[1,2-a]pyridines due to the presence of nitrogen atoms in its structure. It is expected to participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atom.
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine has significant scientific uses primarily in medicinal chemistry due to its pharmacological properties. It has potential applications in drug development targeting inflammatory diseases, cancer therapy, and other therapeutic areas where modulation of specific biological pathways is beneficial. Its unique structure allows for further derivatization to enhance efficacy or selectivity against specific targets .
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its exceptional drug-like properties, structural versatility, and broad-spectrum biological activities. This fused bicyclic framework combines the electronic characteristics of imidazole and pyridine rings, enabling diverse interactions with biological targets. The scaffold’s significance is underscored by its presence in multiple marketed drugs, including the hypnotic zolpidem (targeting GABAA receptors), the anxiolytic alpidem, and the antitubercular agent telacebec (Q203) [1] [8]. Structurally, the IP core allows for extensive derivatization at positions C-2, C-3, C-5, C-6, C-7, and C-8, facilitating fine-tuning of electronic properties, steric bulk, and binding affinity. The C-2 and C-3 positions are particularly amenable to sterically demanding substituents like aryl or acrylamide groups, while alkyl modifications at C-8 (as in 8-methyl derivatives) often enhance metabolic stability and bioavailability [1] [9].
Table 1: Bioactive Imidazo[1,2-a]pyridine Derivatives and Their Therapeutic Applications
Compound Name | Substitution Pattern | Biological Activity | Clinical/Target Status |
---|---|---|---|
Zolpidem | 2-(4-Methylphenyl), N,N-dimethylacetamide | GABAA agonist | Marketed (Insomnia) |
Telacebec (Q203) | 2-(Quinolin-4-yl), 3-cyano | Cytochrome bcc inhibitor (Anti-TB) | Phase II clinical trials |
Alpidem | 2-(4-Chlorophenyl), 3-piperidine | GABAA modulator | Formerly marketed (Anxiolytic) |
Compound I-11 (Ref) | Covalent warhead at C-3 | KRAS G12C inhibitor (Anticancer) | Preclinical |
2-(3-Fluorophenyl)-8-methyl-IP | 2-Aryl, 8-methyl | Multitarget scaffold | Research compound |
The scaffold’s pharmacological relevance extends beyond CNS disorders to include anticancer agents (e.g., KRAS G12C inhibitors discovered via scaffold hopping [3]), antiviral compounds (e.g., RSV fusion inhibitors like compound 8jm with IC50 = 3 nM [6]), and antimicrobials targeting multidrug-resistant pathogens [8]. Recent synthetic advances, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, have accelerated the development of novel IP libraries for high-throughput screening against emerging therapeutic targets [4] [9].
Fluorine incorporation into organic molecules is a cornerstone strategy in modern drug design, with ~30% of pharmaceuticals containing fluorine atoms. In the context of 2-(3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine, the 3-fluorophenyl moiety at C-2 confers distinct advantages in target engagement and pharmacokinetics. The fluorine atom’s high electronegativity (Pauling scale: 4.0) induces strong dipole moments and alters the electron density of the adjacent phenyl ring, enhancing interactions with complementary polar residues in binding pockets through electrostatic effects and hydrogen bonding [1] [10]. For example, fluorinated IP derivatives targeting GABAA receptors exhibited improved receptor subtype selectivity (e.g., α1 subunit preference) compared to non-fluorinated analogs, attributed to optimized hydrophobic contacts within the benzodiazepine-binding site [1].
Metabolically, the C-F bond is highly stable toward oxidative processes, reducing susceptibility to cytochrome P450-mediated deactivation. This property is exemplified by fluorinated IP antipsychotic candidates, which demonstrated longer plasma half-lives and reduced metabolic clearance in preclinical models compared to their non-fluorinated counterparts [1]. Specifically, fluorination at the meta-position of the C-2 aryl group (as in 2-(3-fluorophenyl)-IPs) balances lipophilicity (predicted logP ~3.9) and solubility, facilitating blood-brain barrier penetration for CNS targets while avoiding excessive hydrophobicity [10].
Table 2: Impact of Fluorine Substitution Patterns on Imidazo[1,2-a]pyridine Properties
Substitution Pattern | Biological Activity (IC50/MIC) | Key Advantages | Reference |
---|---|---|---|
2-(4-Fluorophenyl)-IP | GABAA binding: <100 nM | ↑ Metabolic stability, ↑ CNS penetration | [1] |
2-(2-Fluorophenyl)-IP | Anticancer: 4.15 µM (HT-29) | Altered molecular conformation, ↑ target affinity | [4] |
2-(3-Fluorophenyl)-8-methyl-IP | Not fully reported | Balanced logP, optimal dipole for target fitting | [10] |
6-Fluoro-IP (RSV inhibitor) | Antiviral: 96 nM | ↓ Metabolism, ↑ membrane permeability | [6] |
The strategic incorporation of methyl groups at the C-8 position of imidazo[1,2-a]pyridines has evolved as a critical structural modification to address limitations of early derivatives. Historically, first-generation IP drugs like zolpidem featured unsubstituted or C-6 substituted rings but suffered from short half-lives (e.g., zolpidem’s t½ ~2.5 hours in humans) due to rapid hepatic oxidation at C-8 [1]. This vulnerability prompted systematic exploration of C-8 alkylated analogs, leading to the discovery that 8-methyl substitution effectively blocks metabolic hot spots while maintaining favorable steric profiles. The methyl group’s hyperconjugative effects subtly modulate the electron density of the pyridine ring, influencing π-stacking interactions with aromatic residues in target proteins [9].
Synthetic methodologies for 8-methyl-IPs have advanced significantly:
Pharmacologically, 8-methyl derivatives have expanded the IP scaffold’s therapeutic reach:
Table 3: Key 8-Methylimidazo[1,2-a]pyridine Derivatives in Drug Discovery
Compound | Therapeutic Area | Key Structural Features | Biological Profile |
---|---|---|---|
Fluorinated IP analogs [1] | Antipsychotic | 2-(4-Fluorophenyl), 8-methyl, 3-acrylic acid | MET plasma stability >90% at 4h |
Compound 12 [4] | Anticancer | 2-(p-Chlorophenyl), 3-nitro, 8-methyl | IC50 = 4.15 µM (HT-29) |
Compound 8jm [6] | Antiviral (RSV) | 7-Chloro, 8-methyl, 4-(hydroxybutyl) side chain | EC50 = 3 nM, CC50 >100 µM |
MIA derivative [5] | Anti-inflammatory | 2-(4-(Methylsulfonyl)phenyl), 8-methyl, 3-amine | NF-κB inhibition in cancer cells |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: